molecular formula C20H22N4O9 B1437758 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] CAS No. 81238-57-5

15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]

Cat. No. B1437758
CAS RN: 81238-57-5
M. Wt: 462.4 g/mol
InChI Key: GUJVZRJZTRYCCS-UHFFFAOYSA-N
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Description

15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] is a chemical compound with the molecular formula C20H22N4O9 and a molecular weight of 462.42 . It is also known as 5-(2,4-Dinitrophenylazo)-2-hydroxy-1,3-xylylene-15-crown 4-Ether .


Molecular Structure Analysis

The molecular structure of 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] contains a total of 57 bonds, including 35 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 8 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, and 2 nitro groups .


Physical And Chemical Properties Analysis

15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] is a solid at 20 degrees Celsius . It has a molecular weight of 462.42 and a molecular formula of C20H22N4O9 .

Scientific Research Applications

1. Chromogenic Crown Ether Reagents for Spectrophotometric Determinations

15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] and similar crown ethers have been used in the synthesis of chromogenic reagents suitable for the spectrophotometric determination of sodium and potassium. These reagents have demonstrated efficacy in determining sodium in human blood serum, with notable molar absorptivity (Nakamura, Nishida, Takagi, & Ueno, 1982).

2. Complexation with Alkali and Alkaline Earth Metal Ions

Research indicates that 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol], known as CDPA, exhibits complexation behavior with various alkali and alkaline earth metal ions. This complexation has been explored for sensitive colorimetric assay methods, such as for the detection of lithium in pharmaceutical preparations (Nakashima, Nakatsuji, Akiyama, Kaneda, & Misumi, 1986).

3. Enantiomer Selectivity in Complexation with Chiral Amines

Optically active azophenolic crown ethers containing 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] have been studied for their enantiomer selectivity in complexation with chiral amines. These studies are significant in understanding the thermodynamic parameters and potential applications in chiral discrimination and separation (Ogasahara, Hirose, Tobe, & Naemura, 1997).

4. Phase Transfer Catalysts in Chemical Synthesis

Crown ethers, including 15-Crown-4 variants, have been utilized as phase transfer catalysts in the synthesis of chemical compounds, such as N-Acetylglucosamine β-Aryl Glycosides. Their role in facilitating these reactions highlights their importance in organic synthesis and pharmaceutical research (Chupakhina, Kur’yanov, Chirva, Grigorash, Kotlyar, & Kamalov, 2004).

5. Synthesis and Characterization of Novel Ag(I)-15C5 Complexes

Research has focused on the synthesis and characterization of novel silver complexes involving 15-Crown-4. These studies contribute to our understanding of the coordination power of crown ethers towards specific ions, which is vital for applications in materials science and coordination chemistry (Chitlangia & Ranjan, 2020).

6. Lithium Isotope Separation

15-Crown-4 ethers have been synthesized for applications in lithium isotope separation. The ability to control the diameter and shape of these resins has implications for their use in nuclear science and technology, particularly in isotope fractionation processes (Otake, Suzuki, Kim, Nomura, & Fujii, 2006).

7. Study of Complexation with Metal Ions

The complexation behavior of phenylaza-15-crown-5 and its derivatives with various metal ions has been investigated, offering insights into their potential use in analytical chemistry and environmental monitoring (Zolgharnein, Shahmoradi, Zamani, & Amani, 2007).

properties

IUPAC Name

16-[(2,4-dinitrophenyl)diazenyl]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14(18),15-trien-18-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O9/c25-20-14-9-16(21-22-18-2-1-17(23(26)27)11-19(18)24(28)29)10-15(20)13-33-8-6-31-4-3-30-5-7-32-12-14/h1-2,9-11,25H,3-8,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJVZRJZTRYCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCC2=C(C(=CC(=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])COCCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511873
Record name 16-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]

CAS RN

81238-57-5
Record name 16-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
脇川憲吾 - 2014 - catalog.lib.kyushu-u.ac.jp
2.1 序論 25 2.2 実験方法 27 2.2. 1 試薬 27 2.2. 2 誘導体化および抽出 27 2.2. 3 装置および分析条件 27 2.3 結果および考察 28 2.3. 1 誘導体化条件および抽出条件の最適化 28 (1) 誘導体化剤…
Number of citations: 6 catalog.lib.kyushu-u.ac.jp

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